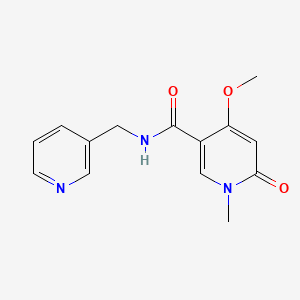

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its pyridine and carboxamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine, under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: The compound has shown biological activity, making it a candidate for drug development and therapeutic applications.

Medicine: Its potential use in pharmaceuticals includes the treatment of various diseases, such as cancer and infectious diseases.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

1-Benzyl-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamin]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide

Uniqueness: 4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide stands out due to its specific structural features, such as the presence of the methoxy group and the methyl group on the pyridine ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Biologische Aktivität

4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a methoxy group and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is C14H15N3O3, and it is characterized by the presence of a carboxamide functional group, which enhances its biological activity.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In preclinical models, such as the Karpas-422 xenograft model, the compound showed robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) . This suggests its potential as an oncology therapeutic agent.

The compound's mechanism of action primarily involves the inhibition of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional regulation and has been implicated in various malignancies. The compound acts as an inhibitor of EZH2, the catalytic component of PRC2, leading to demethylation of histone H3 at lysine 27 (H3K27me3), thereby reactivating tumor suppressor genes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities attributed to this compound. Below is a summary table comparing key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine | Similar core structure | Lacks methoxy group; different biological activities |

| 4-Methoxy-N-(pyridin-3-ylmethyl)-dihydropyridine | Contains similar methoxy group | Different nitrogen substituents affect reactivity |

| 4-Methoxycarbonyl-N-(pyridinyl)methyl-dihydropyridine | Carboxylic acid instead of amide | Varying solubility and stability profiles |

This comparison illustrates how modifications to the core structure can significantly impact biological activity and potential applications.

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from appropriate precursors such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine. The reaction often employs coupling agents like EDC under controlled conditions to facilitate amide bond formation .

Case Studies

In clinical settings, ongoing Phase I trials are evaluating the safety and efficacy of this compound in cancer patients. Preliminary results indicate promising outcomes in terms of tumor reduction and tolerability . Further studies are needed to establish optimal dosing regimens and long-term effects.

Eigenschaften

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)6-13(17)18)14(19)16-8-10-4-3-5-15-7-10/h3-7,9H,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAFBLUZIQEXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.